4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
4-(3-Chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group at position 4 and a carboxamide-linked 2,6-difluorophenyl moiety. Its molecular formula is C₁₉H₁₈ClF₂N₄O₂, with a molecular weight of approximately 422.8 g/mol. The compound’s design integrates halogenated aromatic rings (Cl, F) and a carboxamide bridge, structural motifs known to enhance pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor-binding specificity .
Properties
Molecular Formula |
C19H19ClF2N4O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(2,6-difluoroanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H19ClF2N4O2/c20-13-3-1-4-14(11-13)25-7-9-26(10-8-25)19(28)23-12-17(27)24-18-15(21)5-2-6-16(18)22/h1-6,11H,7-10,12H2,(H,23,28)(H,24,27) |
InChI Key |
IHIWIFLREANBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 2,6-difluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns :
- The 2,6-difluorophenyl group in the target compound distinguishes it from analogs with single halogen substituents (e.g., 4-fluorophenyl in ). Difluorination typically enhances binding affinity to hydrophobic enzyme pockets and improves blood-brain barrier penetration .
- Chlorine at the 3-position on the phenyl ring (vs. 4-position in ) may alter steric interactions with target proteins, as seen in SAR studies of kinase inhibitors .
Carboxamide Linker :
- The 2-oxoethyl carboxamide bridge is conserved across analogs but varies in terminal substituents (e.g., benzyl vs. acetyl groups). Modifications here influence solubility and metabolic stability; for instance, fluorobenzyl groups improve resistance to oxidative degradation .
Piperazine Core Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
